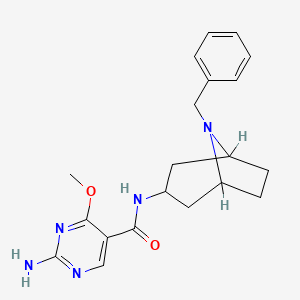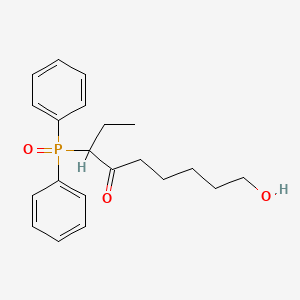
Butyl(ethyl)cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl(ethyl)cyanamide is an organic compound that belongs to the cyanamide family Cyanamides are characterized by the presence of a nitrile group (C≡N) attached to an amino group (NH2) this compound, specifically, has a butyl group (C4H9) and an ethyl group (C2H5) attached to the cyanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl(ethyl)cyanamide can be achieved through several methods. One common approach involves the reaction of butylamine and ethyl cyanoacetate in the presence of a base such as butyl lithium in tetrahydrofuran (THF). This reaction yields this compound with high efficiency .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Butyl(ethyl)cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles and amides.
Reduction: Reduction reactions can convert this compound to primary amines.
Substitution: Nucleophilic substitution reactions can replace the nitrile group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitriles and amides.
Reduction: Primary amines.
Substitution: Various substituted cyanamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Butyl(ethyl)cyanamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: This compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of butyl(ethyl)cyanamide involves its interaction with various molecular targets. The nitrile group can participate in electrophilic and nucleophilic reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, affecting biological pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl cyanoacetate: Used in similar synthetic applications but lacks the butyl group.
Butyl cyanoacetate: Similar structure but with different reactivity due to the absence of the ethyl group.
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS): Another cyanamide derivative with distinct reactivity and applications.
Uniqueness
Butyl(ethyl)cyanamide is unique due to the presence of both butyl and ethyl groups, which confer distinct chemical properties and reactivity. This dual substitution allows for versatile applications in synthetic chemistry and potential biological activities.
Propiedades
Número CAS |
77464-02-9 |
|---|---|
Fórmula molecular |
C7H14N2 |
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
butyl(ethyl)cyanamide |
InChI |
InChI=1S/C7H14N2/c1-3-5-6-9(4-2)7-8/h3-6H2,1-2H3 |
Clave InChI |
TWIIUOHKFCESSJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


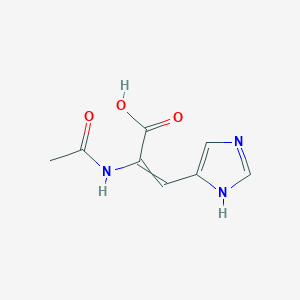
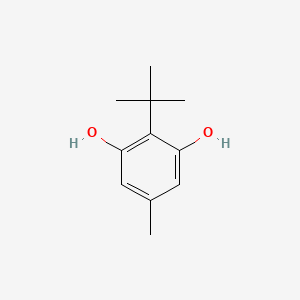
![Bicyclo[2.2.2]octan-1-ol, 4-heptyl-](/img/structure/B14434914.png)
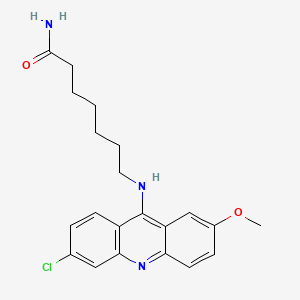
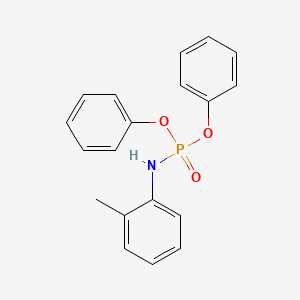



![Lithium, [1-(diphenylphosphino)-2,4-cyclopentadien-1-yl]-](/img/structure/B14434953.png)
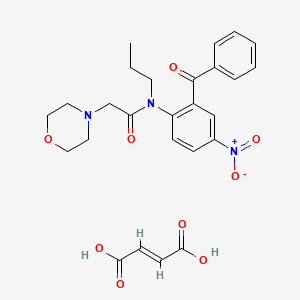
![7-Cyanobicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate](/img/structure/B14434963.png)

